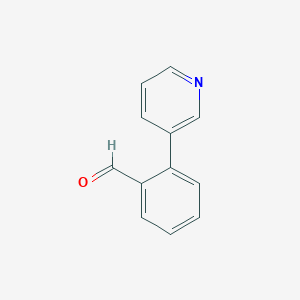

2-(Pyridin-3-Yl)Benzaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

2-pyridin-3-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-11-4-1-2-6-12(11)10-5-3-7-13-8-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUANRRVVJRTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397431 | |

| Record name | 2-(Pyridin-3-Yl)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176690-44-1 | |

| Record name | 2-(Pyridin-3-Yl)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 176690-44-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Pyridin-3-Yl)Benzaldehyde

CAS Number: 176690-44-1

This technical guide provides an in-depth overview of 2-(Pyridin-3-Yl)Benzaldehyde, a heterocyclic aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, a comprehensive experimental protocol for its synthesis, and its applications, particularly as a precursor for biologically active molecules.

Chemical and Physical Properties

This compound is a solid, white to off-white compound at room temperature.[1] Its chemical structure features a pyridine ring attached to a benzaldehyde moiety at the ortho position. This unique arrangement of aromatic systems imparts specific reactivity and makes it a valuable building block in organic synthesis.

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 176690-44-1 | [1] |

| Molecular Formula | C₁₂H₉NO | [1] |

| Molecular Weight | 183.21 g/mol | |

| Melting Point | 83 °C | [1] |

| Boiling Point (Predicted) | 356.8 ± 25.0 °C | [1] |

| Density (Predicted) | 1.147 ± 0.06 g/cm³ | [1] |

| Physical Form | Solid | |

| Appearance | White to off-white | [1] |

| Purity | Typically ≥ 95% | |

| Storage Temperature | 2-8 °C under inert atmosphere |

Synthesis of this compound

The primary synthetic route to this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely used method for forming carbon-carbon bonds is efficient for coupling aryl halides with organoboron compounds.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound from o-bromobenzaldehyde and pyridine-3-boronic acid.

Materials:

-

o-Bromobenzaldehyde

-

Pyridine-3-boronic acid

-

Sodium carbonate (Na₂CO₃)

-

Palladium acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

N,N-Dimethylformamide (DMF)

-

Water (H₂O)

-

Chloroform (CHCl₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

In a reaction vessel protected by a nitrogen atmosphere, suspend o-bromobenzaldehyde (2.14 mmol), sodium carbonate (2.55 mmol), and pyridine-3-boronic acid (2.35 mmol) in a 2:1 (v/v) mixture of N,N-dimethylformamide and water (4.2 mL total volume).

-

To this suspension, add palladium acetate (0.11 mmol) and triphenylphosphine (0.44 mmol).

-

Stir the reaction mixture at 110 °C overnight.

-

After the reaction is complete, cool the mixture to room temperature and filter it.

-

Dilute the filtrate with chloroform.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a chloroform/methanol eluent gradient (from 99/1 to 95/5) to yield this compound as a white powder.[1]

Yield: Approximately 64%.[1]

Applications in Drug Discovery and Medicinal Chemistry

Pyridyl derivatives of benzaldehyde are recognized for their potential as biologically active compounds. The unique structural combination of a pyridine ring and a benzaldehyde moiety enhances their reactivity and versatility in synthesizing molecules for pharmaceutical and agrochemical applications.

Precursor for Kinase Inhibitors

This compound serves as a valuable intermediate in the development of kinase inhibitors. Protein kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[2] The pyridine and benzaldehyde scaffolds can be modified to create compounds that bind to the active site of specific kinases, thereby inhibiting their activity.

Potential as Antisickling Agents

Studies on pyridyl derivatives of benzaldehydes have shown their potential as antisickling agents for the treatment of sickle cell anemia.[3] These compounds can form Schiff-base adducts with sickle hemoglobin, shifting the equilibrium towards the high-affinity, non-polymerizing form of hemoglobin.[3] Notably, compounds with the pyridyl substituent at the ortho position to the aldehyde, such as this compound, have been found to be the most potent in this class.[3]

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways affected by this compound are limited, its role as a precursor for kinase inhibitors suggests its derivatives could modulate various signaling cascades. Tyrosine kinase inhibitors (TKIs), for instance, are known to interfere with pathways such as the vascular endothelial growth factor (VEGF) receptor and platelet-derived growth factor (PDGF) receptor signaling.[4] Inhibition of these pathways can impact cell proliferation, angiogenesis, and survival.

The diagram below illustrates a generalized signaling pathway that can be targeted by kinase inhibitors derived from precursors like this compound.

References

- 1. 2-PYRIDIN-3-YL-BENZALDEHYDE | 176690-44-1 [chemicalbook.com]

- 2. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridyl derivatives of benzaldehyde as potential antisickling agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-(Pyridin-3-Yl)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Pyridin-3-Yl)Benzaldehyde, with a focus on data relevant to research and development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

Molecular Identity and Weight

The molecular formula for this compound is C₁₂H₉NO.[1][2] Its molecular weight has been determined to be 183.21 g/mol .[1] A more precise mass is 183.206 g/mol .[2]

Calculation of Molecular Weight

The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The calculation based on IUPAC standard atomic weights is detailed in the table below.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 183.210 |

Atomic weights are based on IUPAC recommendations.[3][4][5][6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Suzuki coupling reaction.[7]

Materials:

-

o-Bromobenzaldehyde

-

Pyridine-3-boronic acid

-

Sodium carbonate (Na₂CO₃)

-

Palladium acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

N,N-dimethylformamide (DMF)

-

Water

-

Chloroform

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction vessel protected by a nitrogen atmosphere, suspend o-bromobenzaldehyde (1 equivalent), sodium carbonate (1.2 equivalents), and pyridine-3-boronic acid (1.1 equivalents) in a 2:1 solvent mixture of N,N-dimethylformamide and water.[7]

-

Add palladium acetate (0.05 equivalents) and triphenylphosphine (0.2 equivalents) to the mixture.[7]

-

Stir the reaction mixture overnight at 110 °C.[7]

-

After the reaction is complete, filter the mixture.

-

Dilute the filtrate with chloroform, wash with brine, and then dry the organic layer over anhydrous magnesium sulfate.[7]

-

Filter the solution and concentrate the filtrate under reduced pressure.[7]

-

Purify the resulting residue using silica gel column chromatography, with an eluent gradient of chloroform/methanol from 99/1 to 95/5, to yield this compound as a white powder.[7]

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound via the Suzuki coupling reaction.

Caption: A flowchart of the Suzuki coupling synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(Pyridin-3-yl)benzaldehyde [myskinrecipes.com]

- 3. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Nitrogen - Wikipedia [en.wikipedia.org]

- 6. Oxygen - Wikipedia [en.wikipedia.org]

- 7. 2-PYRIDIN-3-YL-BENZALDEHYDE | 176690-44-1 [chemicalbook.com]

Spectroscopic and Synthetic Profile of 2-(Pyridin-3-Yl)Benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for the heterocyclic compound 2-(Pyridin-3-Yl)Benzaldehyde. This molecule, incorporating both a pyridine and a benzaldehyde moiety, is of interest in medicinal chemistry and materials science. This document summarizes its synthesis, expected spectroscopic characteristics, and detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound can be achieved via a Suzuki coupling reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Suzuki Coupling

Materials:

-

o-Bromobenzaldehyde

-

Pyridine-3-boronic acid

-

Palladium acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Chloroform

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Nitrogen gas

Procedure:

-

In a reaction vessel, suspend o-bromobenzaldehyde (1.0 eq), pyridine-3-boronic acid (1.1 eq), and sodium carbonate (1.2 eq) in a 2:1 mixture of N,N-dimethylformamide and water.

-

Bubble nitrogen gas through the mixture for 15-20 minutes to ensure an inert atmosphere.

-

To this suspension, add palladium acetate (0.05 eq) and triphenylphosphine (0.2 eq).

-

Heat the reaction mixture to 110 °C and stir overnight under a nitrogen atmosphere.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter to remove any solids.

-

Dilute the filtrate with chloroform and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient (e.g., 99:1 to 95:5) to yield this compound as a white powder.[1]

Synthesis workflow for this compound.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.0 | s | Aldehydic proton (-CHO) |

| ~8.6-8.8 | m | Protons on the pyridine ring |

| ~7.9-8.1 | m | Protons on the pyridine ring |

| ~7.4-7.8 | m | Protons on the benzaldehyde ring |

Predicted based on typical values for benzaldehydes and pyridines.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Carbonyl carbon (C=O) |

| ~150-155 | Carbons of the pyridine ring |

| ~120-140 | Carbons of the benzaldehyde ring |

| ~123-137 | Carbons of the pyridine ring |

Predicted based on typical values for benzaldehydes and pyridines.[3]

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance) |

| ~1700 | Strong | Carbonyl (C=O) stretch |

| ~1600, ~1475 | Medium | Aromatic C=C and C=N stretches |

Predicted based on typical values for aromatic aldehydes and pyridines.[4]

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 183 | Molecular ion [M]⁺ |

| 182 | [M-H]⁺, loss of the aldehydic proton |

| 154 | [M-CHO]⁺, loss of the formyl group |

| 127 | Fragmentation of the biphenyl-like core |

| 78 | Pyridine fragment |

| 77 | Phenyl fragment |

Predicted based on the molecular weight and common fragmentation patterns of aromatic aldehydes.

Expected key mass spectrometry fragmentation pathways.

Experimental Protocols for Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data for aromatic aldehydes like this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction and separation. Electron ionization (EI) is a common ionization method.

Sample Preparation:

-

For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

Data Acquisition (GC-MS with EI):

-

Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.

-

The separated components enter the mass spectrometer.

-

In the ion source, molecules are bombarded with electrons (typically at 70 eV) to generate a molecular ion and fragment ions.

-

The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

References

- 1. 2-PYRIDIN-3-YL-BENZALDEHYDE | 176690-44-1 [chemicalbook.com]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Pyridin-3-Yl)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-(pyridin-3-yl)benzaldehyde, a key building block in medicinal chemistry and materials science.[1] This document outlines the expected spectral data, a detailed experimental protocol for its synthesis, and a visual representation of its chemical structure and proton environments.

Introduction

This compound is a biaryl compound of significant interest due to its utility in the synthesis of various pharmaceutical agents and functional materials. Its structure incorporates both a benzaldehyde and a pyridine moiety, making it a versatile intermediate for creating complex molecular architectures. Understanding its spectral characteristics, particularly its ¹H NMR spectrum, is fundamental for its identification, purity assessment, and for tracking its transformations in chemical reactions.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (CHO) | 9.9 - 10.1 | s | - | 1H |

| H-b | 8.8 - 8.9 | d | ~2.0 | 1H |

| H-c | 8.6 - 8.7 | dd | ~4.8, 1.5 | 1H |

| H-d | 7.9 - 8.0 | dt | ~8.0, 2.0 | 1H |

| H-e | 7.7 - 7.8 | dd | ~7.5, 1.5 | 1H |

| H-f | 7.5 - 7.6 | td | ~7.5, 1.5 | 1H |

| H-g | 7.4 - 7.5 | td | ~7.5, 1.0 | 1H |

| H-h | 7.3 - 7.4 | ddd | ~8.0, 4.8, 0.8 | 1H |

Note: These are predicted values and may vary slightly in an experimental setting.

The aldehydic proton (H-a) is expected to be the most downfield signal, appearing as a singlet due to the absence of adjacent protons. The protons of the pyridine ring (H-b, H-c, H-d, H-h) and the benzaldehyde ring (H-e, H-f, H-g) will exhibit characteristic splitting patterns based on their coupling with neighboring protons.

Experimental Protocols

The synthesis of this compound can be achieved via a Suzuki coupling reaction.

Synthesis of this compound [2]

Materials:

-

o-Bromobenzaldehyde

-

Pyridine-3-boronic acid

-

Palladium acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Chloroform

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel

Procedure: [2]

-

In a reaction vessel protected by a nitrogen atmosphere, suspend o-bromobenzaldehyde (1 equivalent), pyridine-3-boronic acid (1.1 equivalents), and sodium carbonate (1.2 equivalents) in a 2:1 mixture of N,N-dimethylformamide and water.

-

To this suspension, add palladium acetate (0.05 equivalents) and triphenylphosphine (0.2 equivalents).

-

Heat the reaction mixture to 110 °C and stir overnight.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any solids.

-

Dilute the filtrate with chloroform and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography using a chloroform/methanol gradient (e.g., 99:1 to 95:5) to yield this compound as a white powder.

¹H NMR Spectroscopy Protocol:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Structural Visualization

The following diagram illustrates the chemical structure of this compound with the assigned proton labels corresponding to the data in Table 1.

This guide provides a foundational understanding of the ¹H NMR characteristics of this compound, essential for its application in research and development. The provided synthesis protocol and predicted spectral data serve as a valuable resource for chemists working with this compound.

References

In-Depth Technical Guide to the 13C NMR Analysis of 2-(Pyridin-3-Yl)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Predicted 13C NMR Spectral Data

The prediction of 13C NMR chemical shifts for 2-(Pyridin-3-Yl)Benzaldehyde is based on the known effects of substituents on the chemical shifts of benzene and pyridine rings. The aldehyde group (-CHO) and the pyridin-3-yl group significantly influence the electronic environment of the carbon atoms in the benzaldehyde moiety, and similarly, the benzaldehyde substituent affects the pyridine ring.

The aldehyde carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 190-195 ppm.[1][2] The carbon atoms of the aromatic rings will resonate in the region of 120-170 ppm.[3][4] For the pyridine ring, the carbon atoms closer to the nitrogen (C2' and C6') are generally more deshielded, with C2' appearing at a higher chemical shift than C4', and C3' (the point of attachment) also showing a distinct shift.[5]

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~192 | Typical chemical shift for a benzaldehyde carbonyl carbon.[1] |

| C1 | ~136 | Quaternary carbon attached to the aldehyde group, deshielded. |

| C2 | ~140 | Quaternary carbon attached to the pyridine ring, deshielded. |

| C3 | ~129 | Aromatic CH, influenced by ortho aldehyde and meta pyridine. |

| C4 | ~134 | Aromatic CH, influenced by meta aldehyde and ortho pyridine. |

| C5 | ~129 | Aromatic CH, influenced by para aldehyde and meta pyridine. |

| C6 | ~130 | Aromatic CH, influenced by ortho aldehyde. |

| C2' | ~150 | Pyridine CH adjacent to nitrogen, deshielded.[5] |

| C3' | ~135 | Quaternary pyridine carbon attached to the benzaldehyde ring. |

| C4' | ~124 | Pyridine CH meta to the nitrogen.[5] |

| C5' | ~136 | Pyridine CH para to the nitrogen.[5] |

| C6' | ~149 | Pyridine CH adjacent to nitrogen, deshielded. |

Note: These are predicted values and may vary from experimental results. The solvent used for analysis can also influence chemical shifts.

Experimental Protocols

A standard protocol for acquiring a 13C NMR spectrum of this compound would involve the following steps:

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as its signal will be present in the spectrum.[1][6]

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

2. NMR Spectrometer Setup:

-

The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The spectrometer is tuned to the 13C frequency.

-

Standard acquisition parameters for a proton-decoupled 13C NMR experiment include:

-

Pulse Angle: 30-45°

-

Spectral Width: 0-220 ppm[7]

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of carbon nuclei.[7]

-

Number of Scans (NS): A large number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the 13C isotope.[7]

-

3. Data Acquisition:

-

The prepared sample is placed in the spectrometer's probe.

-

The magnetic field is shimmed to ensure homogeneity.

-

The 13C NMR experiment is initiated.

4. Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum.[7]

-

The spectrum is phase-corrected to ensure all peaks are in the absorptive mode.[7]

-

A baseline correction is applied to obtain a flat baseline.[7]

-

The chemical shift scale is calibrated by setting the solvent signal to its known value (e.g., CDCl₃ at 77.16 ppm) or using an internal standard like tetramethylsilane (TMS) at 0 ppm.[1][4]

Synthesis Context

This compound is typically synthesized via a Suzuki coupling reaction. A common method involves the reaction of o-bromobenzaldehyde with pyridine-3-boronic acid in the presence of a palladium catalyst and a base.[8] Understanding the synthetic route is crucial for NMR analysis as it helps in identifying potential impurities or by-products that might appear in the spectrum.

Visualizations

The following diagrams illustrate the logical workflow of the 13C NMR analysis and the structure of the molecule with atom numbering for spectral assignment.

Caption: Workflow for 13C NMR Analysis.

Caption: Structure of this compound with Atom Numbering.

References

- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. testbook.com [testbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. 2-PYRIDIN-3-YL-BENZALDEHYDE | 176690-44-1 [chemicalbook.com]

Mass Spectrometry Fragmentation of 2-(Pyridin-3-Yl)Benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(Pyridin-3-Yl)Benzaldehyde. In the absence of direct experimental data for this specific compound in the reviewed literature, this document outlines the principal fragmentation pathways by drawing parallels with the known mass spectral behavior of benzaldehyde and pyridine derivatives. The guide includes a proposed fragmentation scheme, a table of significant ions, a generalized experimental protocol for analysis, and a visualization of the fragmentation cascade to aid in the structural elucidation and characterization of this and related bi-aryl compounds.

Introduction

This compound is a bi-aryl compound of interest in medicinal chemistry and materials science due to its structural motifs. Mass spectrometry is a cornerstone analytical technique for the structural characterization of such molecules. Understanding the fragmentation patterns under electron ionization is crucial for unambiguous identification and for distinguishing it from isomeric structures. This guide synthesizes established fragmentation principles of aromatic aldehydes and pyridine-containing compounds to predict the mass spectral behavior of this compound.

Predicted Fragmentation Pathways

Under electron ionization, this compound (C₁₂H₉NO, molecular weight: 183.21 g/mol ) is expected to undergo a series of characteristic fragmentation reactions. The initial event is the removal of an electron to form the molecular ion ([M]•+) at a mass-to-charge ratio (m/z) of 183. The fragmentation of this molecular ion will be influenced by the benzaldehyde and pyridine functionalities.

The primary fragmentation pathways are predicted to be:

-

Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aromatic aldehydes, this leads to the formation of a stable acylium ion at m/z 182.[1][2][3][4]

-

Loss of the Aldehyde Group ([M-CHO]⁺): Cleavage of the bond between the phenyl ring and the formyl group results in the loss of a formyl radical (CHO•, 29 Da), producing a pyridinyl-phenyl cation at m/z 154.[1][5]

-

Formation of the Phenyl Cation ([C₆H₅]⁺): The benzoyl-type cation (m/z 182) can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form an ion at m/z 154. This ion can further fragment. A prominent peak at m/z 77, corresponding to the phenyl cation, is a characteristic feature in the mass spectra of many benzaldehyde derivatives.[2][3][4]

-

Pyridine Ring Fragmentation: The pyridine ring can undergo fragmentation, a common pathway being the loss of hydrogen cyanide (HCN, 27 Da).[6] This could occur from various fragment ions containing the pyridine moiety. For instance, the fragment at m/z 154 could lose HCN to yield an ion at m/z 127.

Tabulated Quantitative Data

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and the proposed neutral losses for this compound.

| m/z | Proposed Ion Structure | Neutral Loss | Formula of Lost Neutral |

| 183 | [C₁₂H₉NO]•⁺ (Molecular Ion) | - | - |

| 182 | [C₁₂H₈NO]⁺ | H• | H |

| 155 | [C₁₁H₉N]•⁺ | CO | CO |

| 154 | [C₁₁H₈N]⁺ | H• + CO or CHO• | H, CO or CHO |

| 127 | [C₉H₆]⁺ | HCN from m/z 154 | HCN |

| 77 | [C₆H₅]⁺ | C₅H₄N• from m/z 154 | C₅H₄N |

Experimental Protocol

This section provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL for GC-MS analysis.

4.2. Gas Chromatography (GC) Conditions

-

GC System: A standard gas chromatograph equipped with a split/splitless injector.

-

Column: A 30 m x 0.25 mm i.d. x 0.25 µm film thickness fused-silica capillary column coated with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: 5 minutes at 300 °C.

-

4.3. Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

4.4. Data Analysis

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak by averaging the scans across the peak and subtracting the background.

-

Analyze the fragmentation pattern and compare it with the predicted fragmentation pathways and tabulated data.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

Caption: Proposed EI fragmentation pathway of this compound.

Conclusion

The fragmentation of this compound under electron ionization is predicted to be driven by the characteristic fragmentation of its benzaldehyde and pyridine moieties. The key fragmentation pathways are expected to involve the loss of a hydrogen radical, a formyl radical, and carbon monoxide, as well as fragmentation of the pyridine ring through the loss of hydrogen cyanide. The provided experimental protocol offers a starting point for the analysis of this compound, and the visualized fragmentation pathway serves as a valuable tool for the interpretation of the resulting mass spectrum. This guide provides a foundational framework for researchers and scientists working on the characterization of this and structurally related molecules.

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Pyridin-3-Yl)Benzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-(Pyridin-3-Yl)Benzaldehyde. Due to the absence of published experimental spectra for this specific compound, this document presents a detailed predictive analysis of its vibrational modes. This guide furnishes a robust framework for researchers to acquire, process, and interpret the IR spectrum of this compound. Included are a predicted peak assignment table, a detailed experimental protocol for Fourier Transform Infrared (FTIR) spectroscopy using the potassium bromide (KBr) pellet method, and a procedural workflow for data acquisition and analysis. This document is intended to serve as a valuable resource for the spectroscopic characterization of this and related heterocyclic compounds in pharmaceutical and materials science research.

Introduction

This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a benzaldehyde moiety, presents a unique combination of functional groups that can be effectively characterized using infrared spectroscopy. IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. The resulting spectrum provides a unique "fingerprint," allowing for structural elucidation and functional group identification. This guide will detail the predicted IR absorption frequencies for this compound and provide a comprehensive methodology for their experimental verification.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is predicted to be rich and complex, displaying characteristic absorption bands from both the benzaldehyde and pyridine functionalities. The predicted vibrational frequencies, their assignments, and expected intensities are summarized in Table 1. These predictions are based on the well-established characteristic absorption frequencies of substituted benzaldehydes and pyridines.[1][2][3][4][5][6]

Table 1: Predicted Infrared Vibrational Modes for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity | Notes |

| 3100 - 3000 | Aromatic C-H Stretch (Benzene & Pyridine Rings) | Medium to Weak | Multiple bands may be observed in this region. |

| 2880 - 2800 | Aldehyde C-H Stretch | Weak | Often appears as a distinct shoulder.[3][5] |

| 2780 - 2700 | Aldehyde C-H Stretch (Fermi Resonance) | Weak | A second, weaker band often observed for aldehydes.[3][5] |

| 1710 - 1685 | C=O Stretch (Aromatic Aldehyde) | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes.[3][5] |

| 1615 - 1580 | C=C Stretch (Aromatic Rings) | Medium to Strong | Vibrations from both the benzene and pyridine rings contribute. |

| 1500 - 1400 | C=C Stretch (Aromatic Rings) | Medium to Strong | Multiple bands are expected in this region. |

| 1475 - 1430 | Pyridine Ring Vibrations | Medium | Characteristic absorptions for substituted pyridines.[6] |

| 1390 - 1370 | In-plane C-H Bend (Aldehyde) | Medium | |

| 1200 - 1100 | In-plane C-H Bend (Aromatic Rings) | Medium to Weak | |

| 900 - 675 | Out-of-plane C-H Bend (Aromatic Rings) | Strong | The pattern of these bands is indicative of the substitution pattern on both rings. |

| 850 - 750 | Out-of-plane C-H Bend (3-substituted Pyridine) | Strong | |

| 770 - 730 | Out-of-plane C-H Bend (ortho-disubstituted Benzene) | Strong |

Experimental Protocols

While no specific experimental data for this compound is available, the following protocols provide a robust methodology for obtaining a high-quality FTIR spectrum.

Synthesis of this compound

A brief overview of a synthetic route is provided for context, should the compound need to be prepared in-house. A common method is the Suzuki coupling reaction.

FTIR Spectroscopy: KBr Pellet Method

This method is ideal for acquiring the transmission spectrum of solid samples.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die (e.g., 13 mm)

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Analytical balance

-

Spatula

-

Infrared lamp or drying oven

Procedure:

-

Sample Preparation:

-

Thoroughly clean the agate mortar and pestle with a suitable solvent (e.g., acetone) and ensure they are completely dry.

-

Place approximately 1-2 mg of this compound into the mortar.

-

Grind the sample into a very fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering effects.[7]

-

-

Mixing:

-

Add 100-200 mg of dry, spectroscopy-grade KBr to the mortar.

-

Gently but thoroughly mix the sample and KBr with the pestle for several minutes to ensure a homogeneous mixture.

-

-

Pellet Formation:

-

Assemble the pellet die.

-

Transfer the sample-KBr mixture into the die, ensuring an even distribution.

-

Place the die into the hydraulic press.

-

Apply a pressure of 8-10 tons for 1-2 minutes.[7] This will cause the KBr to fuse into a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum using a pure KBr pellet or an empty sample holder. This is crucial for correcting for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Acquire the sample spectrum.

-

Typical Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (signal averaging to improve signal-to-noise ratio)

-

Apodization Function: Happ-Genzel

Data Processing and Analysis Workflow

The raw output from an FTIR spectrometer (an interferogram) must be processed to generate the final spectrum.

Data Processing Steps:

-

Fourier Transform: The collected interferogram is converted from the time domain to the frequency domain using a Fast Fourier Transform (FFT) algorithm.[8]

-

Phase Correction: This step corrects for any phase errors in the interferogram to ensure accurate peak shapes and positions.

-

Baseline Correction: A baseline is fitted to the spectrum and subtracted to correct for scattering effects and other instrumental artifacts, ensuring that the minimum absorbance is zero.[9]

-

Normalization: The spectrum is normalized to a standard scale (e.g., 0 to 1 relative absorbance) to allow for comparison between different spectra.[9]

-

Peak Picking and Assignment: The processed spectrum is then analyzed to identify the positions of the absorption maxima (peaks). These peaks are then assigned to specific molecular vibrations based on their frequency, intensity, and shape, using correlation tables and comparison with the predicted data in Table 1.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the infrared spectroscopic analysis of this compound. By leveraging established knowledge of the vibrational modes of its constituent functional groups, a detailed prediction of its IR spectrum has been presented. The provided experimental protocols for synthesis and FTIR analysis offer a clear path for researchers to obtain and interpret high-quality spectral data. This document serves as a foundational resource for the characterization of this molecule, facilitating its further investigation in drug development and materials science applications.

References

- 1. asianpubs.org [asianpubs.org]

- 2. IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 8. FTIR Signal Processing: From Interferogram to Spectrum [eureka.patsnap.com]

- 9. FT-IR - Data Processing | CHEM 370 [chem370.github.io]

Physical properties of 2-(Pyridin-3-Yl)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 2-(Pyridin-3-Yl)Benzaldehyde. It includes key quantitative data, detailed experimental protocols for its synthesis and characterization, and graphical representations of the synthetic workflow. This document is intended to serve as a comprehensive resource for professionals in the fields of chemical research and pharmaceutical development.

Core Physical and Chemical Properties

This compound, with the CAS number 176690-44-1, is an aromatic aldehyde that integrates a pyridine ring with a benzaldehyde group.[1] This unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its reactivity is suitable for a range of chemical transformations, including condensation and cross-coupling reactions, which are fundamental in medicinal chemistry.[1]

Summary of Physical Properties

The key physical and identifying properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 176690-44-1 | [1][3] |

| Molecular Formula | C₁₂H₉NO | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Purity | ≥ 95-99% (HPLC) | [1] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1] |

Table 1: Key physical and identifying properties of this compound.

Predicted Physicochemical Data

The following table outlines predicted physicochemical properties. These values are computationally derived and provide useful estimates for experimental design.

| Property | Predicted Value | Source(s) |

| Boiling Point | 356.8 ± 25.0 °C (at 760 Torr) | [3] |

| Density | 1.147 ± 0.06 g/cm³ (at 20°C, 760 Torr) | [3] |

| pKa | 4.43 ± 0.12 | [3] |

Table 2: Predicted physicochemical data for this compound.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis via Suzuki-Miyaura Coupling

A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a boronic acid.

Materials

-

o-Bromobenzaldehyde (starting material)

-

Pyridine-3-boronic acid (coupling partner)

-

Palladium acetate (Pd(OAc)₂) (catalyst)

-

Triphenylphosphine (PPh₃) (ligand)

-

Sodium carbonate (Na₂CO₃) (base)

-

N,N-dimethylformamide (DMF) (solvent)

-

Water (co-solvent)

-

Chloroform (for extraction)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (MgSO₄) (drying agent)

-

Silica gel (for column chromatography)

-

Methanol (for column chromatography)

Procedure

-

Suspend o-Bromobenzaldehyde (2.14 mmol), sodium carbonate (2.55 mmol), and pyridine-3-boronic acid (2.35 mmol) in a 2:1 mixture of N,N-dimethylformamide and water (4.2 mL) under a nitrogen atmosphere.[3]

-

Add palladium acetate (0.11 mmol) and triphenylphosphine (0.44 mmol) to the suspension.[3]

-

Stir the reaction mixture vigorously at 110°C overnight.[3]

-

After the reaction is complete, cool the mixture and filter it to remove solids.[3]

-

Dilute the filtrate with chloroform and wash it with brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[3]

-

Purify the resulting residue by silica gel column chromatography, using a chloroform/methanol gradient (from 99:1 to 95:5) as the eluent.[3]

-

The final product, this compound, is obtained as a white powder (typical yield: 64%).[3]

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for its functional groups:

-

Aromatic C-H Stretch: Weak to medium bands around 3000-3100 cm⁻¹.

-

Aldehyde C-H Stretch: Two characteristic weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[5]

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹, typical for an aromatic aldehyde.[5]

-

Aromatic C=C and C=N Stretches: Medium to strong bands in the 1450-1600 cm⁻¹ region, corresponding to the benzene and pyridine rings.[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would feature signals in the aromatic region (typically δ 7.0-9.0 ppm). The aldehyde proton (-CHO) is expected to be a highly deshielded singlet, appearing far downfield (around δ 9.8-10.1 ppm).[6] The protons on the pyridine ring will likely appear at the lower field end of the aromatic region due to the electron-withdrawing nature of the nitrogen atom.

-

¹³C NMR: The carbonyl carbon of the aldehyde is the most deshielded, with a chemical shift expected around δ 190-193 ppm. Aromatic carbons would appear in the δ 120-155 ppm range.

3. Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): A prominent peak is expected at an m/z ratio of 183.21, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns would likely involve the loss of the aldehyde group (-CHO, 29 Da) leading to a fragment at m/z 154, and the loss of a hydrogen atom leading to a fragment at m/z 182.

Caption: Expected outcomes from spectroscopic analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 176690-44-1: 2-PYRIDIN-3-YL-BENZALDEHYDE | CymitQuimica [cymitquimica.com]

- 3. 2-PYRIDIN-3-YL-BENZALDEHYDE | 176690-44-1 [chemicalbook.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spcmc.ac.in [spcmc.ac.in]

Solubility Profile of 2-(Pyridin-3-Yl)Benzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Pyridin-3-Yl)Benzaldehyde in organic solvents. Due to the limited availability of precise quantitative data in peer-reviewed literature, this document summarizes the available qualitative information and presents a detailed, adaptable experimental protocol for the quantitative determination of its solubility. This guide is intended to assist researchers in handling, formulating, and developing experimental workflows involving this compound.

Introduction to this compound

This compound is a bi-aryl aldehyde with a molecular formula of C₁₂H₉NO and a molecular weight of 183.21 g/mol .[1][2] Its structure, featuring both a pyridine ring and a benzaldehyde moiety, suggests a moderate polarity. The compound is a solid at room temperature.[1][3] Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, medicinal chemistry, and materials science, particularly in reaction setup, purification, and formulation development.

Qualitative Solubility Data

Based on the general principle of "like dissolves like," and the solubility of its parent compound, benzaldehyde, which is soluble in many organic solvents, it can be inferred that this compound is likely soluble in a range of polar organic solvents.[5][6]

Table 1: Qualitative Solubility of this compound

| Solvent/Solvent System | Solubility | Source/Inference |

| Chloroform/Methanol | Soluble | Inferred from its use as an eluent in column chromatography.[4] |

| Polar Organic Solvents | Likely Soluble | Inferred from its chemical structure and the solubility of related compounds. |

| Non-polar Organic Solvents | Likely Sparingly Soluble | Inferred from its polar pyridine and aldehyde functional groups. |

| Water | Likely Sparingly Soluble | Benzaldehyde, a parent compound, is very slightly soluble in water.[6] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of this compound in various organic solvents. This protocol is adapted from the widely accepted shake-flask method, coupled with UV-Vis spectrophotometry for concentration measurement.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane, chloroform, ethyl acetate, etc.)

-

Analytical balance

-

Thermostatic shaker bath

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

Detailed Procedure

-

Preparation of Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to prepare at least five standard solutions of different concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvent.

-

Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24, 48, and 72 hours) to ensure that solubility equilibrium is reached. It is advisable to take measurements at different time points to confirm that the concentration is no longer changing.

-

After reaching equilibrium, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a sample from the clear supernatant of each vial using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Using the equation of the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the solubility in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Logical Relationship for Solvent Selection

The choice of solvent is critical for any process involving dissolved this compound. The following diagram illustrates a logical approach to solvent selection based on the intended application.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be extensively published, the provided qualitative insights and the detailed experimental protocol offer a robust framework for researchers to determine the precise solubility in solvents relevant to their work. The systematic approach to solubility determination and solvent selection outlined herein will aid in the effective design and execution of experiments, ultimately facilitating advancements in the various scientific disciplines that utilize this compound.

References

- 1. 2-PYRIDIN-3-YL-BENZALDEHYDE | 176690-44-1 [chemicalbook.com]

- 2. 3-(Pyridin-3-yl)benzaldehyde [myskinrecipes.com]

- 3. This compound | 176690-44-1 [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Stability and Storage of 2-(Pyridin-3-Yl)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 2-(Pyridin-3-Yl)Benzaldehyde, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and efficacy in drug development and manufacturing processes. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Physicochemical Properties and Recommended Storage

This compound is a solid aromatic aldehyde. Proper storage is essential to maintain its integrity and prevent degradation.

Table 1: Physicochemical Properties and Recommended Storage Conditions

| Parameter | Value/Recommendation |

| Molecular Formula | C₁₂H₉NO |

| Molecular Weight | 183.21 g/mol |

| Physical Form | Solid |

| Recommended Storage Temperature | 2-8°C |

| Storage Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) |

| Light and Moisture | Protect from light and moisture |

| Container | Tightly sealed container |

Potential Degradation Pathways

Aromatic aldehydes like this compound are susceptible to degradation through several pathways, primarily oxidation and polymerization. These reactions can be accelerated by exposure to light, heat, oxygen, and moisture.

-

Oxidation: The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 2-(Pyridin-3-yl)benzoic acid. This is a common degradation pathway for aldehydes and can be facilitated by atmospheric oxygen.

-

Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, leading to the formation of higher molecular weight impurities. This process can be catalyzed by acidic or basic conditions.

-

Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. For benzaldehyde, irradiation with light has been shown to increase the formation of benzene, a potential carcinogenic impurity.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, a comprehensive stability testing program should be implemented. This typically involves long-term stability studies under recommended storage conditions and accelerated stability studies under stress conditions to predict the shelf-life and identify potential degradation products.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

Table 2: Example of a Stability-Indicating HPLC Method

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm) |

| Injection Volume | 10 µL |

Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Workflow for Stability Study

A systematic workflow is necessary to ensure a comprehensive and compliant stability study.

Conclusion

The stability of this compound is a critical factor in its use as a pharmaceutical intermediate. Adherence to recommended storage conditions, including refrigeration in an inert atmosphere and protection from light and moisture, is paramount to prevent degradation. A thorough understanding of its potential degradation pathways, primarily oxidation and polymerization, allows for the development of robust control strategies. The implementation of comprehensive stability studies, utilizing validated stability-indicating analytical methods, is essential for determining the shelf-life and ensuring the quality and safety of this important compound in the drug development lifecycle.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction with 2-(Pyridin-3-Yl)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2-(Pyridin-3-Yl)Benzaldehyde via the Suzuki-Miyaura cross-coupling reaction. This key intermediate is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other bioactive molecules.[1] The protocols and data herein serve as a detailed resource for optimizing reaction conditions and understanding the utility of this compound in drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl compounds.[2] The pyridine-phenyl scaffold, readily accessible through this reaction, is a privileged structure in medicinal chemistry due to its presence in numerous FDA-approved drugs.[3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing drug-target interactions and improving pharmacokinetic properties. Derivatives of this compound have shown potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival.[4][5]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organohalide (or triflate) in the presence of a base. The catalytic cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[2]

Data Presentation: Suzuki Coupling Reaction Conditions and Yields

The following tables summarize various conditions for the synthesis of this compound and related biaryl compounds, highlighting the impact of different catalysts, ligands, bases, and solvents on the reaction yield.

Table 1: Synthesis of this compound via Suzuki Coupling

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromobenzaldehyde | Pyridine-3-boronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | Na₂CO₃ | DMF/H₂O (2:1) | 110 | Overnight | 64 | [6] |

| 2-Bromobenzaldehyde | Pyridine-3-boronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (2:1) | 100 | 12 | 85 (estimated) | [7] |

| 2-Chlorobenzaldehyde | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 18 | High Yield | [8][9] |

Table 2: Comparison of Catalytic Systems for Suzuki Coupling of Aryl Chlorides with Pyridylboronic Acids

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 | Highly active for challenging aryl chlorides.[9] |

| PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane | 100 | ~90 | Robust and commonly used catalyst. |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 110 | 60-70 | Less effective for aryl chlorides, requires higher temperatures.[6] |

Experimental Protocols

Protocol 1: Synthesis of this compound using Palladium Acetate and Triphenylphosphine

This protocol is adapted from a reported synthesis of this compound.[6]

Materials:

-

2-Bromobenzaldehyde

-

Pyridine-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Chloroform

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 2-bromobenzaldehyde (1.0 equiv), pyridine-3-boronic acid (1.1 equiv), and sodium carbonate (1.2 equiv).

-

Under a nitrogen atmosphere, add a 2:1 mixture of DMF and water.

-

Add palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.10 equiv) to the suspension.

-

Heat the reaction mixture to 110 °C and stir overnight.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter to remove insoluble salts.

-

Dilute the filtrate with chloroform and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: chloroform/methanol gradient) to obtain this compound as a white powder.[6]

Protocol 2: Optimized Suzuki Coupling for Aryl Chlorides using a Buchwald Ligand

This protocol is a general method for the coupling of less reactive aryl chlorides with pyridylboronic acids, which can be adapted for the synthesis of this compound from 2-chlorobenzaldehyde.[9]

Materials:

-

2-Chlorobenzaldehyde

-

Pyridine-3-boronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Dioxane, anhydrous

-

Deionized water, degassed

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, combine 2-chlorobenzaldehyde (1.0 equiv), pyridine-3-boronic acid (1.5 equiv), and potassium phosphate (2.0 equiv).

-

In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv) in anhydrous dioxane.

-

Add the catalyst solution to the Schlenk flask containing the reactants.

-

Add a degassed 4:1 mixture of dioxane and water to the reaction mixture.

-

Heat the reaction to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the desired product.

Mandatory Visualizations

Suzuki Coupling Reaction Workflow

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition

The pyridine-phenyl scaffold is a key component of many kinase inhibitors that target cancer-related signaling pathways. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.[5]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a potential kinase inhibitor.

References

- 1. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: Wittig Reaction of 2-(Pyridin-3-Yl)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Wittig reaction of 2-(pyridin-3-yl)benzaldehyde. This reaction is a crucial step in the synthesis of novel pyridyl-substituted stilbene analogs, a class of compounds with significant potential in medicinal chemistry and materials science. The protocols outlined herein are based on established Wittig reaction principles and adapted for this specific heterocyclic aldehyde. This document also includes expected product characterization, potential applications, and relevant diagrams to guide researchers in their synthetic endeavors.

Introduction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphorus ylides.[1][2][3] The reaction of this compound with a suitable phosphonium ylide, such as that derived from benzyltriphenylphosphonium chloride, yields 3-(2-styrylphenyl)pyridine. This product belongs to the family of pyridyl-stilbenes, which have garnered interest for their diverse biological activities, including potential anticancer and neuroprotective properties.[4][5][6][7] The presence of the pyridine ring introduces unique electronic and steric properties, making these stilbene analogs attractive targets for drug discovery and development.[4]

Reaction Scheme

The overall transformation involves the reaction of this compound with a phosphorus ylide, generated in situ from a phosphonium salt, to form the corresponding stilbene derivative and triphenylphosphine oxide as a byproduct.

Figure 1: General scheme of the Wittig reaction of this compound.

Experimental Protocols

The following protocols are adapted from general Wittig reaction procedures and should be optimized for the specific substrate and desired scale.[8][9][10]

Materials and Reagents

| Reagent | Supplier | Purity |

| This compound | Commercially available | >95% |

| Benzyltriphenylphosphonium chloride | Commercially available | >98% |

| Sodium hydride (NaH), 60% dispersion in mineral oil | Commercially available | |

| Anhydrous Tetrahydrofuran (THF) | Commercially available | |

| Dichloromethane (DCM) | Commercially available | HPLC grade |

| Hexane | Commercially available | HPLC grade |

| Ethyl acetate | Commercially available | HPLC grade |

| Anhydrous magnesium sulfate | Commercially available |

Protocol 1: Wittig Reaction using Sodium Hydride as Base

This protocol describes a common method for generating the phosphorus ylide in situ using a strong base.

Procedure:

-

Ylide Generation:

-

To a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, add benzyltriphenylphosphonium chloride (1.1 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. A characteristic orange-red color of the ylide should develop.

-

-

Wittig Reaction:

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(2-styrylphenyl)pyridine.

-

Figure 2: Experimental workflow for the Wittig reaction.

Data Presentation

Table 1: Reaction Parameters and Product Characterization (Representative Data)

| Parameter | Value (E-isomer) |

| Reaction Time | 12-24 hours |

| Yield | 60-80% (Estimated) |

| Melting Point | Not reported; likely a solid at room temperature. For comparison, 3-styrylpyridine has a melting point of 80-81 °C.[11] |

| Molecular Formula | C₁₉H₁₅N |

| Molecular Weight | 257.33 g/mol |

| Appearance | White to off-white solid (Expected) |

| ¹H NMR (CDCl₃, 400 MHz) | Estimated δ (ppm): 8.7-8.5 (m, 2H, pyridine), 7.8-7.2 (m, 13H, aromatic and vinyl) |

| ¹³C NMR (CDCl₃, 100 MHz) | Estimated δ (ppm): 150-120 (aromatic and vinyl C), with pyridine carbons at the lower field end of this range. |

| IR (KBr, cm⁻¹) | Expected peaks: ~3050 (Ar-H), ~1600 (C=C), ~965 (trans C-H bend) |

Note: The provided NMR and IR data are estimations based on the analysis of similar structures and should be confirmed by experimental analysis.

Applications

The product of this reaction, 3-(2-styrylphenyl)pyridine, is a pyridyl-stilbene derivative. This class of compounds has shown promise in several areas of drug development and materials science:

-